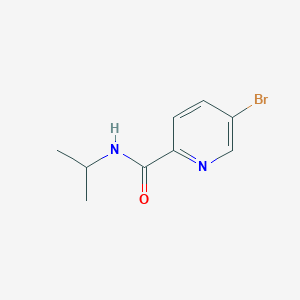

![molecular formula C13H16N2O6S B1328647 1-[4-(甲磺酰基)-2-硝基苯基]哌啶-4-甲酸 CAS No. 942474-70-6](/img/structure/B1328647.png)

1-[4-(甲磺酰基)-2-硝基苯基]哌啶-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related piperidine derivatives is described in the papers. For instance, the synthesis of 1,4-piperazine-2,5-diones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid is detailed, indicating the use of DMSO or DMF for crystallization and the determination of supramolecular organization via X-ray crystallography . Another paper discusses the preparation of new salts of the 4-(4-nitrophenyl)piperazin-1-ium cation by co-crystallization with aromatic carboxylic acids . Additionally, the synthesis of 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine is reported, providing insights into the crystal structures and spectroscopic properties of such compounds .

Molecular Structure Analysis

The molecular structures of related compounds have been analyzed using X-ray crystallography. The crystal packing of piperazinediones shows a preference for parallel edge-to-center arene interactions, which is a deviation from the perpendicular edge-to-center interactions seen in compounds with nonpolar or weakly dipolar arene groups . The crystal structures of various piperidine and morpholine derivatives have been determined, revealing details such as space group, unit cell dimensions, and conformation of the rings .

Chemical Reactions Analysis

The papers describe several chemical reactions involving piperidine derivatives. For example, the 1,3-dipolar cycloaddition reaction of tetrahydropyridines with organic azides yields sulfon(cyan)amides . Nitration and subsequent reduction reactions are also mentioned, leading to the formation of derivatives with different substituents on the phenyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The supramolecular assembly of the benzoate salt of a piperazin-1-ium cation is two-dimensional, while that of the 2-carboxy-4,6-dinitrophenolate salt is three-dimensional, indicating the influence of co-crystallized aromatic carboxylic acids on the dimensionality of the assembly . The crystal structures of the compounds provide information on their conformation and potential interactions, which are crucial for understanding their physical properties .

科学研究应用

晶体结构和多晶型物风险评估

- 确定了 1-[4-(甲磺酰基)-2-硝基苯基]哌啶-4-甲酸的两个类似物的晶体结构,重点关注它们作为泛素 C 末端水解酶-L1 (UCH-L1) 的增强剂的潜力。观察到不同的晶体堆积,表明多晶型物风险评估的重要性 (Mambourg 等,2021)。

抗癌潜力

- 由与 1-[4-(甲磺酰基)-2-硝基苯基]哌啶-4-甲酸相关的化合物合成的哌啶-4-甲酸乙酯-附加的 1,3,4-恶二唑杂化物显示出有希望的抗癌特性。它们的评估表明相对于多柔比星的强抗癌剂 (Rehman 等,2018)。

酶抑制和分子对接研究

- 合成的 1,3,4-恶二唑轴承化合物,与 1-[4-(甲磺酰基)-2-硝基苯基]哌啶-4-甲酸相关,针对丁酰胆碱酯酶 (BChE) 酶进行筛选并进行分子对接研究。这些研究揭示了参与酶活性位点结合和稳定的关键氨基酸残基 (Khalid 等,2016)。

光谱分析和结构表征

- 涉及哌啶-4-甲酸(相关化合物)的配合物的光谱研究提供了对氢键离子对形成和振动光谱解释的见解。这些研究有助于理解分子相互作用和结构特征 (Anioła 等,2016)。

衍生物的合成和生物学评估

- 从哌啶-4-羧酸乙酯开始合成和表征了一系列衍生物。对这些化合物进行乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 酶抑制活性评估,突出了它们在药物化学中的潜力 (Khalid 等,2014)。

抗氧化和抗胆碱酯酶活性的探索

- 合成了含有哌啶衍生物的磺酰基腙,并评估了它们的抗氧化能力和抗胆碱酯酶活性。该研究强调了磺酰基腙骨架和哌啶环在药物化学中的重要性 (Karaman 等,2016)。

未来方向

Piperidine derivatives, such as “1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

1-(4-methylsulfonyl-2-nitrophenyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6S/c1-22(20,21)10-2-3-11(12(8-10)15(18)19)14-6-4-9(5-7-14)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCMVXATWYBDHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301172396 |

Source

|

| Record name | 1-[4-(Methylsulfonyl)-2-nitrophenyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301172396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid | |

CAS RN |

942474-70-6 |

Source

|

| Record name | 1-[4-(Methylsulfonyl)-2-nitrophenyl]-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Methylsulfonyl)-2-nitrophenyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301172396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)